molecular formula C14H18ClNO3 B1418293 Ethyl {4-[(4-chlorobutanoyl)amino]phenyl}acetate CAS No. 2204587-92-6

Ethyl {4-[(4-chlorobutanoyl)amino]phenyl}acetate

Cat. No.: B1418293
CAS No.: 2204587-92-6
M. Wt: 283.75 g/mol
InChI Key: ZZKCLHSWGCYSAJ-UHFFFAOYSA-N
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Description

Ethyl {4-[(4-chlorobutanoyl)amino]phenyl}acetate, also known as ethyl 4-(4-chlorobutyrylamino)phenylacetate, is a chemical compound with the molecular formula C14H18ClNO3 and a molecular weight of 283.75 g/mol. This compound has significant scientific and industrial applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl {4-[(4-chlorobutanoyl)amino]phenyl}acetate typically involves the reaction of 4-aminophenylacetic acid with 4-chlorobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting intermediate is then esterified with ethanol in the presence of an acid catalyst to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Ethyl {4-[(4-chlorobutanoyl)amino]phenyl}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl {4-[(4-chlorobutanoyl)amino]phenyl}acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes

Mechanism of Action

The mechanism of action of Ethyl {4-[(4-chlorobutanoyl)amino]phenyl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Ethyl {4-[(4-chlorobutanoyl)amino]phenyl}acetate can be compared with similar compounds such as:

    Ethyl {4-[(4-bromobutanoyl)amino]phenyl}acetate: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.

    Ethyl {4-[(4-fluorobutanoyl)amino]phenyl}acetate: Contains a fluorine atom, which can significantly alter its chemical behavior and biological activity.

    Ethyl {4-[(4-methylbutanoyl)amino]phenyl}acetate: The presence of a methyl group instead of a halogen atom results in different steric and electronic effects.

Properties

IUPAC Name

ethyl 2-[4-(4-chlorobutanoylamino)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO3/c1-2-19-14(18)10-11-5-7-12(8-6-11)16-13(17)4-3-9-15/h5-8H,2-4,9-10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKCLHSWGCYSAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)NC(=O)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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